molecular formula C15H26N2 B191296 Genisteine CAS No. 446-95-7

Genisteine

Cat. No. B191296
CAS RN: 446-95-7
M. Wt: 234.38 g/mol
InChI Key: SLRCCWJSBJZJBV-WUCCLRPBSA-N
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Description

Genistein is a naturally occurring compound that structurally belongs to a class of compounds known as isoflavones . It is described as an angiogenesis inhibitor and a phytoestrogen . It was first isolated in 1899 from the dyer’s broom, Genista tinctoria .


Synthesis Analysis

Genistein is biosynthesized via the shikimate pathway in plants and can be present in the form of its glucoside genistin . It was efficiently synthesized from (2,4,6-trihydroxyphenyl)ethanone by a novel five-step procedure involving the formation of an enamino ketone, followed by ring closure and a ­Suzuki coupling reaction using palladium acetate and poly (ethylene glycol) .


Molecular Structure Analysis

Genistein is structurally 5,7-dihydroxy-3- (4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone . It serves as a precursor in the biosynthesis of antimicrobial phytoalexins and phytoanticipins in legumes .


Chemical Reactions Analysis

Genistein has been shown to interact with animal and human estrogen receptors, causing effects in the body similar to those caused by the hormone estrogen . It also produces non-hormonal effects .


Physical And Chemical Properties Analysis

Genistein has a chemical formula of C15H10O5 and a molar mass of 270.240 g·mol −1 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Anticancer Properties : Genistein has shown potential therapeutic effects on various forms of cancer, particularly gastrointestinal cancers like gastric and colorectal cancer. It induces apoptosis and cell cycle arrest in cancer cells (Hou, 2022). Additionally, it exhibits antiangiogenic, antimetastatic, and anti-inflammatory effects, making it a focus for research in diverse cancer models (Tuli et al., 2019).

  • Potential Role in Treating COVID-19 : Genistein's anti-inflammatory and antioxidant effects suggest a potential role in treating COVID-19. It could decrease inflammation and oxidative stress in COVID-19 patients and may interfere with viral entry into cells (Jafari et al., 2022).

  • Pharmacological Properties for Various Health Benefits : Genistein has shown positive effects against cardiovascular diseases and some types of cancer, especially breast cancer. Its structural similarity to estrogen allows it to displace estrogen from cellular receptors, blocking hormonal activity (Sharifi‐Rad et al., 2021).

  • Photoprotection and Clinical Implications in Dermatology : Genistein offers significant antiphotocarcinogenic and antiphotoaging effects, protecting against skin carcinogenesis and cutaneous aging induced by ultraviolet light (Wei et al., 2003).

  • Metabolic Disease Regulation : Genistein plays a role in regulating insulin-mediated glucose homeostasis and has shown beneficial effects in normal and insulin-resistant conditions (Wang et al., 2013).

  • Potential for Treatment of Genetic Diseases : Studies suggest genistein's potential as a treatment for genetic disorders like cystic fibrosis and mucopolysaccharidosis, due to its various biological actions (Węgrzyn et al., 2010).

  • Antioxidant and Antibrowning Agent : As a potent antioxidant, genistein has preventative and therapeutic effects for various diseases and inhibits skin carcinogenesis and cutaneous aging (Mazumder & Hongsprabhas, 2016).

  • Bioavailability and Pharmacokinetics : Studies on bioavailability suggest that genistein's absorption and efficacy can vary based on its form and mode of ingestion (Steensma et al., 2006).

Safety And Hazards

When handling Genistein, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1S,2R,9S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRCCWJSBJZJBV-BYNSBNAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@@H]3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601126235
Record name (7S,7aR,14S,14aR)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-ISOSPARTEINE

CAS RN

446-95-7
Record name (7S,7aR,14S,14aR)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Genisteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7S,7aR,14S,14aR)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-ISOSPARTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94BIS8AH96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
701
Citations
L Rodríguez, A Leija, T Diaz, G Garrido… - 2006 - Wiley Online Library
… Genisteine is a flavonoid that appear to have beneficial on … The aim of this work was to study the effect of genisteine on … Our results showed that genisteine reduces the amount of …
Number of citations: 0 faseb.onlinelibrary.wiley.com
L Marion, NJ Leonard - Canadian Journal of Chemistry, 1951 - cdnsciencepub.com
… of genisteine were identical with tllc corresponding derivatives ol Ia-isos~~arteinc, and in each case admixti~re caused no cleprcssion. 'Thus, thcrc is no tlo~~ljt that … About half of this …
Number of citations: 7 cdnsciencepub.com
LB Zavodnik, AP Shkodich, M Wielanek… - Eksperimental'naia i …, 2006 - europepmc.org
Bioflavonoids (polyhydroxyphenols) are ubiquitous components of plants, fruits and vegetables; these compounds are efficient scavengers of free oxygen radicals and peroxides. The …
Number of citations: 5 europepmc.org
FY Palfii, YV Vas' kovich, IF Rivis - Sel'skokhozyaistvennaya …, 1980 - cabdirect.org
… With oestrone and genisteine there was a significant increase … decreased with oestrone and genisteine and total lipids and … and genisteine and were unchanged with progesterone. …
Number of citations: 0 www.cabdirect.org
T Akiyama - J. Biol. Chem., 1989 - cir.nii.ac.jp
Genisteine, a specific inhibitor of tyrosine-specific protein kinases | CiNii Research … Genisteine, a specific inhibitor of tyrosine-specific protein kinases …
Number of citations: 4 cir.nii.ac.jp
M Marino, V Pallottini, A Trentalance - Biochemical and biophysical …, 1998 - Elsevier
… this signal pathway or to discriminate be- hibitor genisteine. It has been already reported that in MCF… Genisteine effect on IP3 production. Cells maintained in medium estrogen free were …
Number of citations: 121 www.sciencedirect.com
NA Bogoliubova - Ontogenez, 2005 - pubmed.ncbi.nlm.nih.gov
… "two-cell block in vitro" or genisteine treatment, were examined vitally using the mitochondrial-… Intracellular localization of clusters observed in the genisteine-treated embryos differed …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
NI Voloshchuk, SA Konjuch, ОМ Denysiuk, АV Saenko - Pharmacology and drug …, 2019
Number of citations: 2
S Heitz - … DES SEANCES DE L ACADEMIE DES …, 1962 - GAUTHIER-VILLARS/EDITIONS …
Number of citations: 1
L JAPONICA, V PART - Acta chimica, 1958 - Akadémiai Kiadó
Number of citations: 0

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